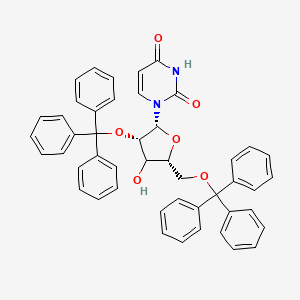
D-talose-1-13C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-talose-1-13C: is a carbon isotope-labeled compound of D-talose, a rare aldohexose sugar. The compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) studies and glucose metabolism pathway analysis. The labeling with carbon-13 isotope allows researchers to trace and identify chemical reactions and metabolic pathways in organisms .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of D-talose-1-13C is typically achieved through chemical synthesis. An appropriate starting material, such as D-xylose, is reacted with a carbon-13 isotopically labeled compound. The specific preparation method may vary depending on the purpose of the study and the experimental conditions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound generally involves standard laboratory procedures. The compound is synthesized in controlled environments to ensure the purity and accuracy of the isotope labeling .
化学反応の分析
Types of Reactions: D-talose-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids.
Reduction: Formation of alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but may involve reagents like thionyl chloride or acetic anhydride.
Major Products: The major products formed from these reactions include various derivatives of D-talose, such as D-talonic acid (oxidation product) and D-talitol (reduction product).
科学的研究の応用
Chemistry: D-talose-1-13C is used in NMR spectroscopy to study the structure and dynamics of molecules. The carbon-13 labeling provides detailed information about the molecular environment and interactions .
Biology: In biological research, this compound is used to trace metabolic pathways. It helps in understanding the metabolism of sugars and the role of specific enzymes in these processes .
Medicine: The compound is used in medical research to study glucose metabolism and related disorders. It aids in the development of diagnostic tools and therapeutic strategies for diseases like diabetes .
Industry: this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of complex molecules and the study of reaction mechanisms .
作用機序
D-talose-1-13C exerts its effects by incorporating the carbon-13 isotope into the molecular structure of D-talose. This labeling allows researchers to track the compound through various chemical reactions and metabolic pathways. The molecular targets and pathways involved include enzymes and intermediates in glucose metabolism .
類似化合物との比較
- D-glucose-1-13C
- D-galactose-1-13C
- D-mannose-1-13C
Comparison: D-talose-1-13C is unique due to its specific structure and labeling. While similar compounds like D-glucose-1-13C and D-galactose-1-13C are also used in metabolic studies, this compound provides distinct insights into the metabolism of rare sugars. Its unique properties make it valuable for specialized research applications .
特性
分子式 |
C6H12O6 |
|---|---|
分子量 |
181.15 g/mol |
IUPAC名 |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1 |
InChIキー |
GZCGUPFRVQAUEE-QXESHIHCSA-N |
異性体SMILES |
C([C@H]([C@@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O |
正規SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


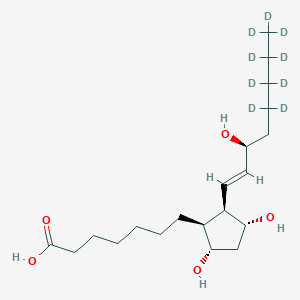
![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

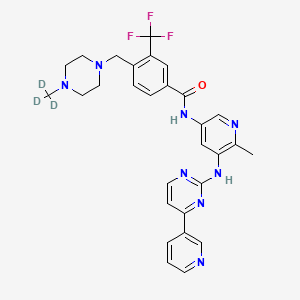
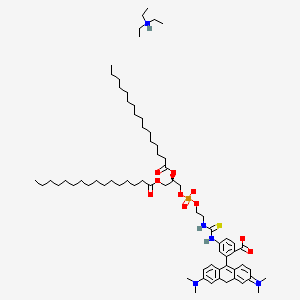
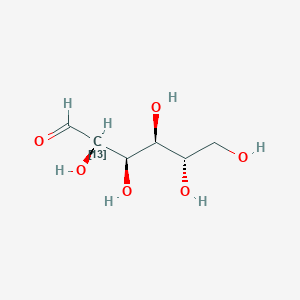
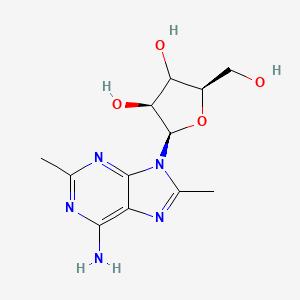
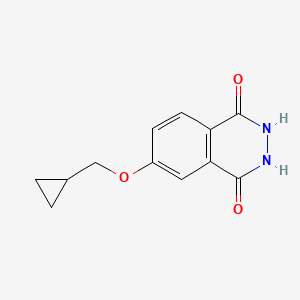
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-4-(hydroxyamino)pyrimidin-2-one](/img/structure/B12408725.png)
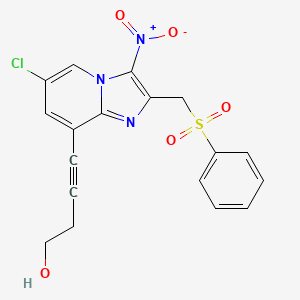

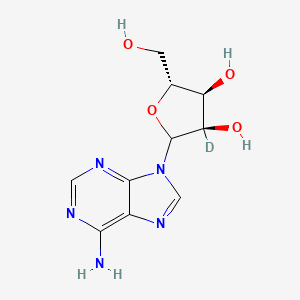
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
